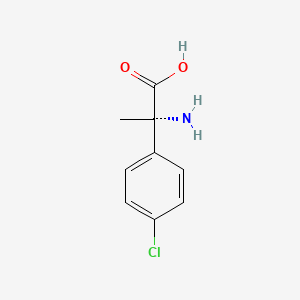
(S)-2-Amino-2-(4-chlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt is a compound known for its significant role in various scientific research fields. This compound is a derivative of phenylalanine, where the amino group is substituted at the second position, and a chlorine atom is attached to the para position of the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 4-chlorophenyl-2-nitropropene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is then hydrolyzed to form (2S)-2-amino-2-(4-chlorophenyl)propanoic acid.
Salt Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors for the condensation and reduction steps.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2-(4-chlorophenyl)propanoic acid HCl salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in neurotransmitter pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt involves its interaction with specific molecular targets:
Neurotransmitter Pathways: It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission.
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby modulating their levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-2-(4-bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in (2S)-2-amino-2-(4-chlorophenyl)propanoic acid HCl salt imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Hydrochloride Salt Form: Enhances solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
FQTSAWDHVYIQAC-VIFPVBQESA-N |
SMILES isomérico |
C[C@](C1=CC=C(C=C1)Cl)(C(=O)O)N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















